molecular formula C9H6F3NO5 B1468365 4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester CAS No. 946121-36-4

4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester

Cat. No.: B1468365
CAS No.: 946121-36-4
M. Wt: 265.14 g/mol
InChI Key: KQUIYCNGTXWNKR-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester is a multifaceted organic compound characterized by its hydroxyl, nitro, and trifluoromethyl functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including nitration, trifluoromethylation, and esterification processes. One common method involves the nitration of 4-hydroxy-5-trifluoromethyl-benzoic acid followed by esterification with methanol under acidic conditions.

Industrial Production Methods: In an industrial setting, large-scale production may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for organic synthesis.

Biology: In biological research, 4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester can be used as a probe to study biological systems. Its nitro group can be reduced to an amine, which can then be used to label or modify biomolecules.

Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug molecules.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets through its functional groups, leading to desired therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 4-Hydroxy-3-nitrobenzoic acid methyl ester: Lacks the trifluoromethyl group.

  • 4-Hydroxy-3-nitro-5-methylbenzoic acid methyl ester: Has a methyl group instead of a trifluoromethyl group.

  • 4-Hydroxy-3-nitrobenzoic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.

Uniqueness: 4-Hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its similar counterparts. This group enhances the compound's stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

methyl 4-hydroxy-3-nitro-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5/c1-18-8(15)4-2-5(9(10,11)12)7(14)6(3-4)13(16)17/h2-3,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUIYCNGTXWNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

65% aq. nitric acid solution (1.76 mL, 39 mmol) and fuming nitric acid (3.25 mL, 78 mmol) were added at −10° C. to a solution of 4-hydroxy-3-trifluoromethyl-benzoic acid methyl ester (4.31 g, 19.6 mmol) in acetic acid (54 mL). The ice bath was removed and the solution was stirred at room temperature for 5 h, then partitioned between water and ethyl acetate. The organic layer was washed with brine, dried (MgSO4), and evaporated to afford 4-hydroxy-3-nitro-5-trifluoromethyl-benzoic acid methyl ester (5.16 g, 99%). Orange solid, MS (ISP)=263.9 (M−H)−.
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
3.25 mL
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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